molecular formula C13H13ClN2O B12987686 4-chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline

4-chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline

Cat. No.: B12987686
M. Wt: 248.71 g/mol
InChI Key: TUCZRJJVXLCZKN-UHFFFAOYSA-N
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Description

4-Chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline is a versatile chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel anticancer therapeutics. Its core structure serves as a critical scaffold for the synthesis of potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). The PI3K pathway is a well-validated target in oncology, with aberrant signaling implicated in cell growth, survival, and proliferation in various cancers . The tetrahydro-2H-pyran-4-yl substituent at the 2-position of the quinazoline core is a key structural feature that contributes to high-affinity binding to the PI3Kδ enzyme and is instrumental in achieving excellent selectivity over other PI3K isoforms . The 4-chloro group on the quinazoline ring is a reactive handle that allows for further functionalization via cross-coupling and nucleophilic substitution reactions, enabling researchers to diversify the molecule for structure-activity relationship (SAR) studies . This compound is specifically useful for synthesizing targeted analogs that probe biological pathways or optimize drug-like properties. It is strictly for research applications in laboratory settings. This product is not for diagnostic or therapeutic use, and it is not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

4-chloro-2-(oxan-4-yl)quinazoline

InChI

InChI=1S/C13H13ClN2O/c14-12-10-3-1-2-4-11(10)15-13(16-12)9-5-7-17-8-6-9/h1-4,9H,5-8H2

InChI Key

TUCZRJJVXLCZKN-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC3=CC=CC=C3C(=N2)Cl

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates the formation of quinazolinone intermediates from anthranilic acid derivatives and formamide. This method is efficient, yielding products like 5,7-dichloroquinazolin-4(3H)-one within minutes.

Etherification with Tetrahydro-2H-Pyran

To introduce tetrahydro-2H-pyran groups, quinazolinone intermediates are reacted with alcohol derivatives in the presence of NaH. This step involves heating at moderate temperatures (30°C) and yields high-purity products such as 5,7-bis((tetrahydro-2H-pyran-4-yl)methoxy)quinazolinones.

Chlorination

Thionyl chloride is used to replace the carbonyl group on the quinazoline ring with chlorine. This reaction is performed under reflux conditions at elevated temperatures (150°C), followed by purification through recrystallization from chloroform.

Green Chemistry Approaches

Recent advancements emphasize eco-friendly methodologies:

  • Solvent-Free Reactions : Ionic liquid catalysts such as butylmethylimidazolium tetrachloroferrate (Bmim[FeCl4]) have been employed for solvent-free synthesis of quinazolines, offering high yields and recyclability.
  • Microwave Heating : Microwave-assisted reactions minimize reaction times and energy consumption while providing excellent yields.

Optimized Conditions for High Yield

Reaction Conditions

Step Reagents Conditions Yield (%)
Quinazoline core formation Anthranilic acid + formamide Microwave irradiation, 500 W 67–80
Chlorination Quinazolinone + thionyl chloride Reflux at 150°C High
Etherification Alcohol + NaH Reflux in DMF, moderate temperature ~80

Key Observations

  • Electron-withdrawing groups enhance product yield during chlorination.
  • Microwave-assisted synthesis reduces reaction times significantly compared to conventional heating methods.

Chemical Reactions Analysis

Nucleophilic Substitution at Position 4

The 4-chloro group undergoes nucleophilic displacement reactions with amines, alcohols, and thiols under controlled conditions:

Key Reactions

  • Amine Displacement :
    Reaction with 1-isopropylpiperidin-4-amine in the presence of a base (e.g., K₂CO₃) yields 4-aminoquinazoline derivatives. This reaction is critical for generating bioactive analogs targeting kinase inhibition .

    Example :

    4 Cl quinazoline+R NH2Base4 NHR quinazoline+HCl\text{4 Cl quinazoline}+\text{R NH}_2\xrightarrow{\text{Base}}\text{4 NHR quinazoline}+\text{HCl}

    Reported yields range from 60–85% depending on solvent polarity and temperature .

  • Alkoxy/Thio Substitution :
    Substitution with alkoxy groups (e.g., methoxy, ethoxy) occurs via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions:

Sonogashira Coupling

Reaction with terminal alkynes under Pd/Cu catalysis forms 4-alkynylquinazolines. For example:

4 Cl quinazoline+R C CHPd PPh3 4,CuI4 C C R quinazoline\text{4 Cl quinazoline}+\text{R C CH}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{CuI}}\text{4 C C R quinazoline}

Yields exceed 70% with electron-deficient alkynes .

Suzuki-Miyaura Coupling

Arylboronic acids react with the 4-chloro group under Pd catalysis to form biaryl derivatives. This method is used to introduce aromatic pharmacophores .

Cyclization and Ring Functionalization

The quinazoline core participates in cycloaddition and ring-expansion reactions:

Huisgen Cycloaddition

The 4-azidoquinazoline derivative (synthesized via NaN₃ substitution) undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates .

Reactivity of the Tetrahydropyran Substituent

The tetrahydro-2H-pyran-4-yl group at position 2 influences steric and electronic properties:

Reaction Type Conditions Outcome
Ether Cleavage HBr/AcOH, refluxPartial ring opening to form diol derivatives
Oxidation KMnO₄, acidic conditionsFormation of pyran-4-carboxylic acid
Protection/Deprotection TFA/CH₂Cl₂Selective removal of THP in multi-step syntheses

Comparative Reactivity Data

The table below summarizes reaction outcomes for key transformations:

Reaction Reagents/Conditions Yield (%) Reference
Amine displacement1-isopropylpiperidin-4-amine, K₂CO₃, DMF, 80°C78
Sonogashira couplingPd(PPh₃)₄, CuI, Et₃N, 90°C72
Suzuki-Miyaura couplingPd(OAc)₂, SPhos, K₃PO₄, 100°C65
SNAr with methoxideNaOMe, MeOH, reflux88

Scientific Research Applications

  • This compound finds applications in various fields:

      Chemistry: It could serve as a building block for more complex molecules.

      Biology: Researchers might investigate its interactions with biological systems.

      Medicine: Its potential as a drug candidate warrants exploration.

      Industry: It could be used in the synthesis of pharmaceuticals or agrochemicals.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains unknown.
    • Researchers would need to study its interactions with specific molecular targets and pathways to understand its mode of action.
  • Comparison with Similar Compounds

    Substituent Variations and Physical Properties

    The 2-position of 4-chloroquinazoline derivatives is highly modifiable, with substituents ranging from aromatic styryl groups to heterocycles. Key analogs and their properties include:

    Compound Substituent Melting Point (°C) HPLC Purity (%) UV λₘₐₓ (nm) Yield (%)
    4a (4-Chloro-2-styrylquinazoline) Styryl 104 99.34 314.9 81
    4b (4-Chloro-2-(2-methoxystyryl)quinazoline) 2-Methoxystyryl 153 99.95 345.1 86
    4d (4-Chloro-2-(4-methoxystyryl)quinazoline) 4-Methoxystyryl 130–131 97.43 339.9 51
    4-Chloro-2-(pyridin-3-yl)quinazoline Pyridin-3-yl Not reported Not reported Not reported Not reported
    4-Chloro-2-(4-methylphenyl)quinazoline 4-Methylphenyl Not reported Not reported Not reported Not reported
    Target Compound Tetrahydro-2H-pyran-4-yl Not reported Not reported Not reported Not reported

    Key Observations :

    • Styryl-substituted analogs (4a–4d) exhibit high purity (>97%) and moderate-to-high yields (51–86%). Methoxy groups on the styryl moiety increase UV absorption λₘₐₓ (e.g., 345.1 nm for 4b vs. 314.9 nm for 4a), suggesting enhanced conjugation .

    Commercial and Research Relevance

    • Availability : 4-Chloro-2-(4-methylphenyl)quinazoline and pyridinyl analogs are commercially available from multiple suppliers, reflecting their utility in medicinal chemistry .
    • Tetrahydro-2H-pyran-4-yl Derivatives: Limited commercial availability (e.g., benzofuropyrimidine derivatives) suggests niche applications or synthetic challenges .

    Biological Activity

    4-Chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. The unique structural features of quinazolines allow for various modifications that can enhance their pharmacological properties. This article provides an overview of the biological activity of this specific compound, supported by relevant case studies and research findings.

    Structural Characteristics

    The compound features a chloro substituent at the 4-position and a tetrahydropyran moiety, which influences its interaction with biological targets. The structure can be represented as follows:

    C1C2C3C4C5C6C7C8\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8

    Anticancer Activity

    Research indicates that quinazoline derivatives exhibit significant anticancer properties through various mechanisms, including inhibition of tyrosine kinases, which are pivotal in cancer cell proliferation and survival.

    • Inhibition of Tyrosine Kinases : Quinazolines are known to inhibit key receptors such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). For instance, compounds structurally similar to this compound have shown IC50 values in the low nanomolar range against resistant cancer cell lines, indicating potent inhibitory effects on tumor growth .
    CompoundTargetIC50 (nM)Reference
    Compound AEGFR10.2
    Compound BVEGFR30
    This compoundTBDTBDTBD

    Antimicrobial Activity

    The antimicrobial potential of quinazolines has been explored extensively. Studies have shown that certain derivatives demonstrate bactericidal effects against various pathogens, including Mycobacterium tuberculosis.

    • Mechanism of Action : The mechanism often involves disruption of ATP synthesis pathways in bacteria, leading to cell death. For instance, derivatives have been synthesized that exhibit significant inhibition against Mycobacterium tuberculosis with promising results in preclinical models .

    Structure-Activity Relationship (SAR)

    The biological activity of quinazolines is heavily influenced by their structural components. Modifications at specific positions can enhance or diminish their efficacy.

    • Chloro Substituents : Electron-withdrawing groups like chloro at the 4-position are beneficial for increasing antiproliferative activity.
    • Tetrahydropyran Ring : The presence of a tetrahydropyran moiety contributes to improved solubility and bioavailability, which are critical for therapeutic effectiveness.

    Study on Anticancer Efficacy

    In a recent study, a series of quinazoline derivatives were evaluated for their anticancer properties against various cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant growth inhibition in cervical adenocarcinoma and glioma models .

    Antimicrobial Screening

    A comprehensive screening of quinazoline derivatives revealed that certain modifications led to enhanced activity against resistant bacterial strains. For example, compounds with additional halogen substitutions demonstrated improved efficacy against Mycobacterium tuberculosis .

    Q & A

    Q. What are the established synthetic routes for 4-chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline, and how do reaction conditions influence yield?

    Methodological Answer: Synthesis typically involves coupling tetrahydro-2H-pyran-4-yl precursors with chlorinated quinazoline intermediates. Key steps include:

    • Chlorination: Introduction of the chloro group at the 4-position via phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions .
    • Pyran Integration: Use of cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the tetrahydro-2H-pyran-4-yl group to the quinazoline core. Solvent choice (e.g., dioxane, ethanol) and catalysts (e.g., Pd(PPh₃)₄) significantly impact yields, which range from 35% to 76% depending on reaction time (12–48 hours) and temperature (80–120°C) .
    • Purification: Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) is critical for isolating high-purity (>97%) products .

    Q. How is structural characterization of this compound performed post-synthesis?

    Methodological Answer: A multi-analytical approach ensures accuracy:

    • NMR Spectroscopy: ¹H and ¹³C NMR confirm the quinazoline core and pyran substituents. For example, the pyran ring’s axial-equatorial proton splitting is detectable at δ 3.5–4.5 ppm .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 275.1 for [M+H]⁺) and fragmentation patterns .
    • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values (e.g., C: 61.2%, H: 5.1%, N: 10.2%) .

    Q. What stability considerations are critical for storing this compound?

    Methodological Answer: Stability is influenced by:

    • Temperature: Long-term storage requires -20°C to prevent decomposition, while short-term storage (1–2 weeks) at -4°C is acceptable .
    • Atmosphere: Inert conditions (argon or nitrogen) minimize oxidation of the chloro and pyran groups .
    • Light Sensitivity: Amber vials are recommended to avoid photodegradation, particularly for the quinazoline core .

    Advanced Research Questions

    Q. How can molecular hybridization strategies optimize the bioactivity of this compound?

    Methodological Answer: Hybridization merges pharmacophores to enhance target affinity or multi-target effects:

    • Kinase Inhibitor Design: Covalent linkage of the quinazoline core to pyridine or pyrazole moieties (e.g., via Mannich reactions) can improve ATP-binding pocket interactions in kinases like EGFR .
    • Antimicrobial Hybrids: Fusion with diazenyl-thioxopyrimidine derivatives enhances Gram-negative bacterial inhibition (e.g., E. coli MIC: 8 µg/mL) .
    • Framework Integration: Computational tools (e.g., Reaxys, Pistachio) predict feasible hybrid structures by analyzing steric and electronic compatibility .

    Q. How can contradictory biological activity data across studies be resolved?

    Methodological Answer: Contradictions often arise from assay variability or impurities:

    • Control Experiments: Replicate assays using standardized protocols (e.g., fixed cell lines for cytotoxicity studies) and validate purity via HPLC (>99%) .
    • Orthogonal Assays: Cross-validate results using alternative methods (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity measurements) .
    • Impact of Solubility: Use co-solvents (e.g., DMSO:PBS ratios) to ensure consistent compound solubility across studies .

    Q. What role does computational modeling play in predicting target interactions?

    Methodological Answer: Computational tools guide rational design:

    • Docking Studies: Software like AutoDock Vina predicts binding poses of the compound in kinase pockets (e.g., VEGFR2), highlighting key interactions like H-bonds with Asp1046 .
    • Molecular Dynamics (MD): Simulations (100 ns) assess stability of the compound-protein complex, identifying residues (e.g., Phe1047) critical for hydrophobic interactions .
    • QSAR Models: Quantitative structure-activity relationships correlate substituent electronegativity (e.g., chloro vs. fluoro) with IC₅₀ values in anti-cancer assays .

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